(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone
Brand Name: Vulcanchem
CAS No.: 338959-91-4
VCID: VC7883666
InChI: InChI=1S/C17H14ClF3N2O2/c18-13-3-1-11(2-4-13)16(24)15-14(23-5-7-25-8-6-23)9-12(10-22-15)17(19,20)21/h1-4,9-10H,5-8H2
SMILES: C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H14ClF3N2O2
Molecular Weight: 370.8 g/mol

(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone

CAS No.: 338959-91-4

Cat. No.: VC7883666

Molecular Formula: C17H14ClF3N2O2

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone - 338959-91-4

Specification

CAS No. 338959-91-4
Molecular Formula C17H14ClF3N2O2
Molecular Weight 370.8 g/mol
IUPAC Name (4-chlorophenyl)-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]methanone
Standard InChI InChI=1S/C17H14ClF3N2O2/c18-13-3-1-11(2-4-13)16(24)15-14(23-5-7-25-8-6-23)9-12(10-22-15)17(19,20)21/h1-4,9-10H,5-8H2
Standard InChI Key RQUWDAOABXVYTP-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, (4-chlorophenyl)-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]methanone, reflects its intricate structure . Its molecular formula is C₁₇H₁₄ClF₃N₂O₂, with a molecular weight of 370.75 g/mol . Key identifiers include:

PropertyValue
SMILESC1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl
InChIKeyRQUWDAOABXVYTP-UHFFFAOYSA-N
Canonical SMILESC1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl

The morpholino group (a six-membered ring containing oxygen and nitrogen) and trifluoromethyl moiety are critical to its physicochemical behavior and bioactivity .

Physicochemical Properties

Experimental and predicted properties highlight its stability and reactivity:

PropertyValueSource
Boiling Point520.7 ± 50.0 °C (Predicted)
Density1.375 ± 0.06 g/cm³ (Predicted)
pKa2.17 ± 0.10 (Predicted)
LogP (Lipophilicity)~3.5 (Estimated)

The low pKa suggests weak acidity, while the trifluoromethyl group enhances metabolic stability and membrane permeability .

Synthesis and Preparation

While detailed synthetic protocols remain proprietary, available data suggest multi-step reactions involving:

  • Nucleophilic substitution to introduce the morpholino group.

  • Friedel-Crafts acylation for ketone formation.

  • Cross-coupling reactions to attach the chlorophenyl moiety .

A typical route may begin with a pyridine derivative functionalized at the 3-position, followed by sequential modifications. For example, MolCore BioPharmatech synthesizes the compound with ≥97% purity under ISO-certified conditions .

Research Findings and Applications

Antibacterial Activity

Related pyridine derivatives exhibit activity against Staphylococcus aureus and Escherichia coli, though efflux mechanisms may limit efficacy . The morpholino ring could modulate target binding, as seen in kinase inhibitors .

AspectDetails
ToxicityNo acute toxicity data available; handle as a potential irritant .
Handling PrecautionsUse PPE, avoid inhalation, and store in a dry, cool environment .

Suppliers such as Ambeed and Key Organics classify it as "for research use only," underscoring the need for caution .

SupplierPurityCatalog Number
MolCore BioPharmatech≥97%MC1D0400
Key OrganicsUndisclosed5L-020
AmbeedUndisclosedVC7883666

Pricing and bulk availability require direct inquiry, reflecting its niche application .

Future Directions

Critical research gaps include:

  • Mechanistic studies to identify molecular targets.

  • In vivo pharmacokinetic profiling to assess bioavailability.

  • Structure-activity relationship (SAR) optimization to enhance potency .

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